2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the imidazole ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s overall shape and properties due to its size and electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The imidazole ring could potentially participate in various reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Hemolytic Activities
- A study by Gul et al. (2017) focused on the synthesis of compounds similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, demonstrating their antimicrobial and hemolytic activities. The compounds exhibited variable antimicrobial effectiveness against selected microbial species.
Glutaminase Inhibition
- Research by Shukla et al. (2012) explored analogs of a similar compound, focusing on glutaminase inhibition. This is significant in the context of cancer research, as glutaminase plays a role in tumor cell growth.
Antituberculosis Activity
- A study by Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives and assessed their antimicrobial activities, including antituberculosis activity against Mycobacterium tuberculosis.
Anticancer Activities
- Research by Duran and Demirayak (2012) synthesized similar compounds and investigated their anticancer activities against various human tumor cell lines, highlighting potential applications in cancer treatment.
Antimicrobial Agents
- A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for use as antimicrobial agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3OS/c24-18-13-11-17(12-14-18)21-15-25-23(27(21)20-9-5-2-6-10-20)29-16-22(28)26-19-7-3-1-4-8-19/h1-15H,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJPZQGDMJRDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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